N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
Quinoxaline derivatives, such as aromatic diamines containing the quinoxaline moiety, have been synthesized and characterized for their application in material science. These compounds have been used to create new polyamides with excellent thermal stability and amorphous nature, indicating their potential in high-performance materials and engineering applications (Patil et al., 2011).
Antimicrobial and Antifungal Activities
New series of quinoxaline 1,4-di-N-oxides have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified compounds with potent activity against various pathogens, suggesting the potential of quinoxaline derivatives in developing new antimicrobial and antifungal agents (Soliman, 2013).
Antituberculosis Agents
Quinoxaline derivatives have also been explored for their antituberculosis activity. The synthesis and evaluation of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in TB treatment (Jaso et al., 2005).
Pesticidal Activities
Quinoxaline derivatives have been designed, synthesized, and evaluated for their pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This research demonstrates the versatility of quinoxaline compounds in agricultural applications, offering a basis for the development of new pesticides (Liu et al., 2020).
Pharmacological Evaluation
Quinoxaline derivatives have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing their potential in treating conditions mediated by this receptor, such as certain gastrointestinal disorders and chemotherapeutically induced nausea (Mahesh et al., 2011).
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-10-4-5-11-19(18)26-13-7-6-12-21-20(24)17-14-22-15-8-2-3-9-16(15)23-17/h2-5,8-11,14H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEMLSYISGGLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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